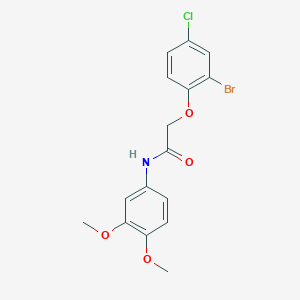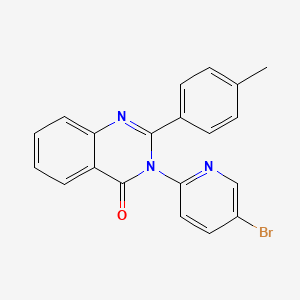
2-(2-bromo-4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
説明
2-(2-bromo-4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, commonly known as BCA, is a chemical compound that has been widely used in scientific research. BCA is a synthetic compound that has been developed for its potential use in the treatment of various diseases. In
作用機序
The mechanism of action of BCA is not fully understood. However, studies have shown that BCA inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. BCA has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
BCA has been shown to have a number of biochemical and physiological effects. BCA has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the development of inflammation. BCA has also been shown to inhibit the growth of cancer cells and reduce the replication of viruses.
実験室実験の利点と制限
One of the advantages of using BCA in lab experiments is its high purity. BCA is a synthetic compound that can be easily synthesized with high purity. BCA is also stable and can be stored for long periods of time. However, one of the limitations of using BCA in lab experiments is its high cost. BCA is a relatively expensive compound, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of BCA in scientific research. One direction is the development of new synthetic routes for the synthesis of BCA. Another direction is the study of the potential therapeutic effects of BCA in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the development of new formulations of BCA that can be administered orally or topically could expand its potential therapeutic applications.
Conclusion:
In conclusion, BCA is a synthetic compound that has been extensively used in scientific research for its potential therapeutic effects. The synthesis of BCA is a complex process that requires expertise and specialized equipment. BCA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BCA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While there are advantages and limitations to using BCA in lab experiments, there are several future directions for the use of BCA in scientific research.
科学的研究の応用
BCA has been extensively used in scientific research to study its potential therapeutic effects. BCA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BCA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(18)7-12(13)17/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXAXYXGIACXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[5-bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B3739548.png)
![2-{2-[3-(3-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739552.png)
![2-{[3-(3-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739562.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3739569.png)

![2-{4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3739577.png)
![(cyclopropylmethyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]propylamine](/img/structure/B3739586.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B3739596.png)
![2-{2-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739599.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3739604.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3739606.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739619.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3739638.png)